molecular formula C18H14F3NO3S B2400022 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 2034399-17-0

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2400022
CAS No.: 2034399-17-0
M. Wt: 381.37
InChI Key: OIINBKQHSRBSOH-UHFFFAOYSA-N
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Description

The compound contains several interesting moieties including a furan ring, a thiophene ring, a trifluoromethyl group, and an amide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar structure where the heteroatom is sulfur . The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 and the amide group is a type of functional group containing a carbonyl group linked to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are likely to contribute to the compound’s aromaticity, while the trifluoromethyl group could add significant electronegativity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, related compounds like 2-Thiopheneethylamine can react with various isothiocyanatoketones to synthesize pyrimidine derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the furan and thiophene rings could potentially make the compound aromatic and relatively stable . The trifluoromethyl group could make the compound more electronegative .

Scientific Research Applications

  • Synthesis and Reactivity in Organic Chemistry The compound has been involved in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of 5,6‐dihydrothieno(and furo)pyrimidines bearing an active methine group at the 4‐position, which shows its potential in creating complex organic structures (Maruoka, Yamagata, & Yamazaki, 2001).

  • Applications in Photocatalysis and Solar Energy The compound has been utilized in the field of photocatalysis. For example, research has shown its application in photoinduced oxidative annulation processes, which is significant in solar energy research and developing new photocatalytic materials (Jin Zhang et al., 2017).

  • Medical and Pharmaceutical Research In the medical field, derivatives of this compound have shown activity against different strains of Plasmodium falciparum, indicating its potential use in anti-malarial drugs (Hermann et al., 2021).

  • Development of Dye-Sensitized Solar Cells Derivatives of this compound have been used in the synthesis of phenothiazine-based dye-sensitized solar cells, demonstrating its relevance in renewable energy technologies (Se Hun Kim et al., 2011).

  • Organic Electronics and Conducting Polymers It has applications in the field of organic electronics, where its derivatives have been used to synthesize electrochromic conducting polymers, showcasing its potential in developing new materials for electronic devices (G. Sotzing, Reynolds, & Steel, 1996).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3S/c19-18(20,21)13-5-1-4-12(10-13)16(23)22-11-17(24,14-6-2-8-25-14)15-7-3-9-26-15/h1-10,24H,11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIINBKQHSRBSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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